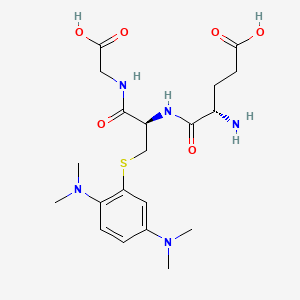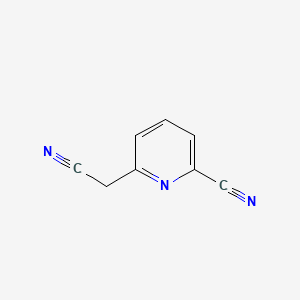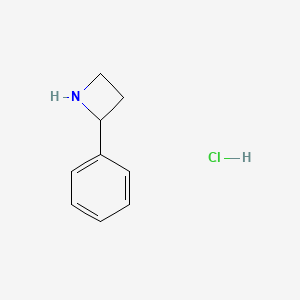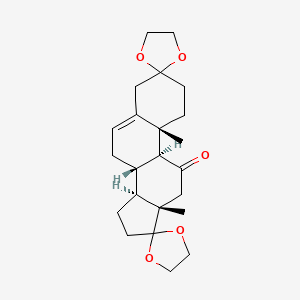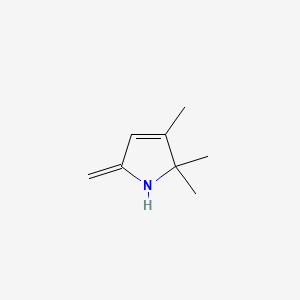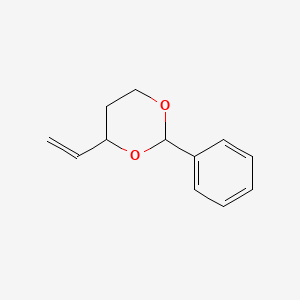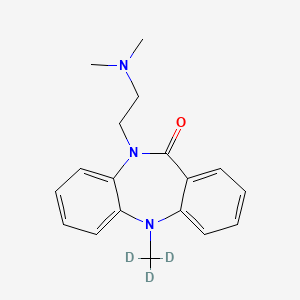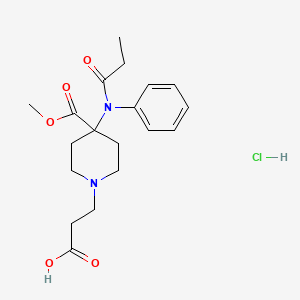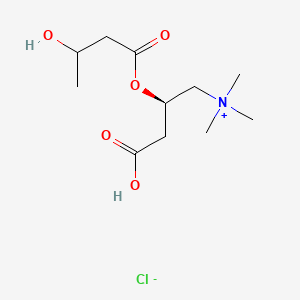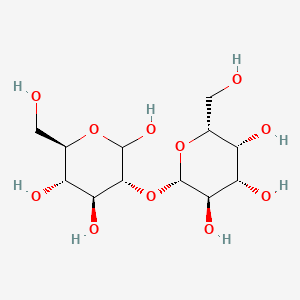
2-O-beta-D-Galactopyranosyl-D-glucopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lactose can be synthesized through enzymatic reactions involving beta-galactosidase, which catalyzes the transfer of a galactose moiety from a donor molecule to a glucose acceptor. This reaction typically occurs under mild conditions, such as a pH of 6.5-7.5 and a temperature of 30-40°C .
Industrial Production Methods
Industrially, lactose is produced from whey, a byproduct of cheese production. The process involves several steps:
Whey Clarification: Removal of fats and proteins.
Ultrafiltration: Concentration of lactose.
Crystallization: Formation of lactose crystals.
Análisis De Reacciones Químicas
Types of Reactions
Lactose undergoes various chemical reactions, including:
Hydrolysis: Lactose is hydrolyzed by lactase enzyme into glucose and galactose.
Oxidation: Lactose can be oxidized to lactobionic acid using mild oxidizing agents.
Maillard Reaction: Reaction with amino acids under heat, leading to browning and flavor changes in food.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using lactase at pH 6-7 and 37°C.
Oxidation: Use of bromine water or nitric acid under controlled conditions.
Maillard Reaction: Heat treatment at temperatures above 100°C in the presence of amino acids.
Major Products Formed
Hydrolysis: Glucose and galactose.
Oxidation: Lactobionic acid.
Maillard Reaction: Various flavor compounds and brown pigments.
Aplicaciones Científicas De Investigación
Lactose has numerous applications in scientific research:
Chemistry: Used as a starting material for the synthesis of lactulose and lactitol.
Biology: Studied for its role in lactose intolerance and its effects on gut microbiota.
Medicine: Used in the formulation of pharmaceuticals as a filler and stabilizer.
Industry: Employed in the food industry as a sweetener and in the production of prebiotics.
Mecanismo De Acción
Lactose exerts its effects primarily through its hydrolysis into glucose and galactose by the enzyme lactase. This process occurs in the small intestine, where the monosaccharides are absorbed into the bloodstream. In individuals with lactose intolerance, the lack of lactase leads to undigested lactose reaching the colon, where it is fermented by bacteria, producing gas and causing discomfort .
Comparación Con Compuestos Similares
Similar Compounds
Maltose: Composed of two glucose molecules.
Sucrose: Composed of glucose and fructose.
Cellobiose: Composed of two glucose molecules linked by a beta-1,4 bond.
Uniqueness
Lactose is unique due to its beta-1,4-glycosidic bond between galactose and glucose, which is not found in other common disaccharides. This bond is specifically hydrolyzed by lactase, distinguishing lactose from other sugars .
Propiedades
Fórmula molecular |
C12H22O11 |
|---|---|
Peso molecular |
342.30 g/mol |
Nombre IUPAC |
(3R,4S,5S,6R)-6-(hydroxymethyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-3-6(16)8(18)10(11(20)21-3)23-12-9(19)7(17)5(15)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5+,6-,7+,8+,9-,10-,11?,12+/m1/s1 |
Clave InChI |
HIWPGCMGAMJNRG-ABXHMFFYSA-N |
SMILES isomérico |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](OC2O)CO)O)O)O)O)O)O |
SMILES canónico |
C(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


